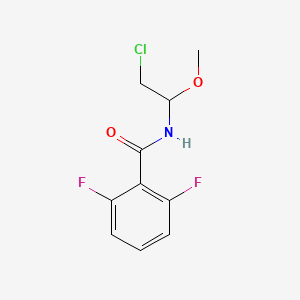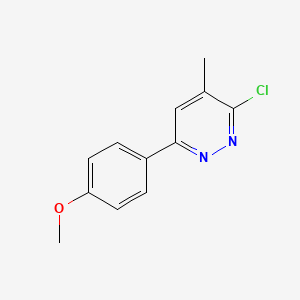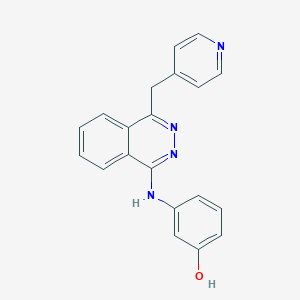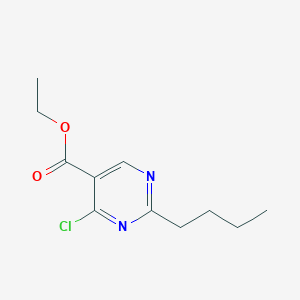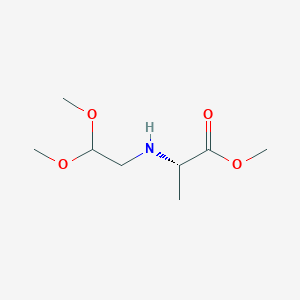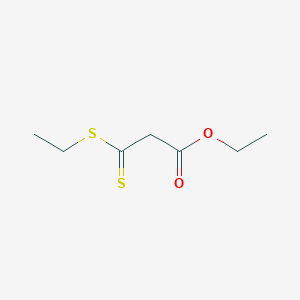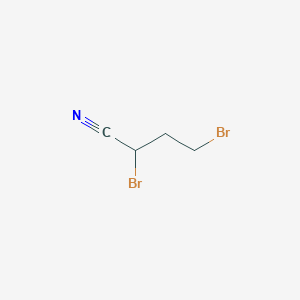
2,4-Dibromobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromobutanenitrile is an organic compound with the molecular formula C4H5Br2N. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms and a nitrile group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromobutanenitrile can be synthesized through the bromination of butyronitrile. The process typically involves the addition of bromine to butyronitrile in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyronitrile molecule.
Industrial Production Methods
In an industrial setting, the production of 2,4-dibromobutyronitrile involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality 2,4-dibromobutyronitrile.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Applications De Recherche Scientifique
2,4-Dibromobutanenitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dibromobutyronitrile involves its reactivity with various biological molecules. The bromine atoms and nitrile group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,2-diphenylbutyronitrile: This compound has similar reactivity due to the presence of bromine and nitrile groups but differs in its structural complexity and applications.
2,4-Di-tert-butylphenol: Although structurally different, this compound shares some reactivity characteristics with 2,4-dibromobutyronitrile.
Uniqueness
2,4-Dibromobutanenitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and a nitrile group. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H5Br2N |
|---|---|
Poids moléculaire |
226.90 g/mol |
Nom IUPAC |
2,4-dibromobutanenitrile |
InChI |
InChI=1S/C4H5Br2N/c5-2-1-4(6)3-7/h4H,1-2H2 |
Clé InChI |
UMQUSNFXQFHNBW-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)C(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Fluoro-spiro[imidazolidine-4,1'-indan]-2,5-dione](/img/structure/B8332043.png)
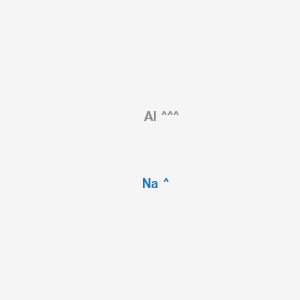
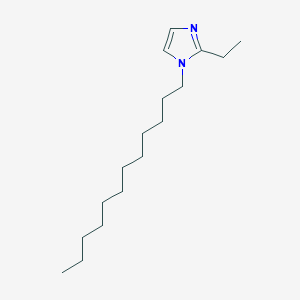
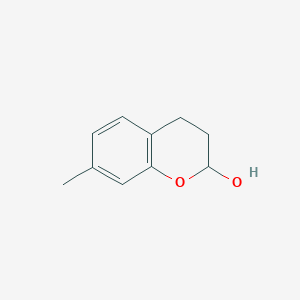
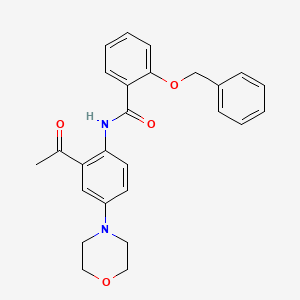

![[5-(4-chloro-phenyl)-2-methyl-2H-pyrazol-3-yl]-methanol](/img/structure/B8332098.png)
